molecular formula C18H19FN6O4 B5149636 {8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid

{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid

Cat. No.: B5149636
M. Wt: 402.4 g/mol
InChI Key: LWSRQCQRZYRINO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a purine ring, and an acetic acid group. The presence of these groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the introduction of the piperazine and acetic acid groups. The fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and piperazine groups could potentially form interactions with other molecules, influencing the compound’s biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetic acid group could participate in acid-base reactions, while the purine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and stability could be influenced by the presence of the various functional groups in its structure .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if it acts as an inhibitor of a certain enzyme, it could do so by binding to the active site of the enzyme and preventing its normal function .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research could focus on further elucidating the properties of this compound and exploring its potential uses. This could involve conducting more detailed studies on its synthesis, structure, and reactivity, as well as investigating its potential biological activities .

Properties

IUPAC Name

2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-8-6-23(7-9-24)12-5-3-2-4-11(12)19/h2-5H,6-10H2,1H3,(H,26,27)(H,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRQCQRZYRINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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